2-Phenoxy-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone

Description

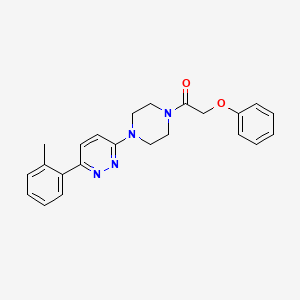

2-Phenoxy-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone is a synthetic small molecule characterized by a central piperazine ring substituted with a pyridazin-3-yl group bearing an o-tolyl substituent at position 4. The ethanone moiety at position 1 of the piperazine is further linked to a phenoxy group.

Synthesis pathways for analogous compounds involve nucleophilic substitution reactions (e.g., coupling of halogenated pyridazines with phenoxy-piperazine intermediates under basic conditions) and reductions (e.g., SnCl₂-mediated conversion of nitro groups to amines) .

Properties

IUPAC Name |

1-[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]-2-phenoxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2/c1-18-7-5-6-10-20(18)21-11-12-22(25-24-21)26-13-15-27(16-14-26)23(28)17-29-19-8-3-2-4-9-19/h2-12H,13-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQFJUUUTFJJKOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)COC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Phenoxy-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activities, including antimicrobial, anticancer, and neuroprotective effects, supported by various studies and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It exhibits significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 |

| Escherichia coli | 31.250 |

| Pseudomonas aeruginosa | 62.500 |

The mechanism of action involves the inhibition of protein synthesis and disruption of cell wall integrity, making it effective against resistant strains such as MRSA .

2. Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation in vitro. Studies conducted on various cancer cell lines revealed the following IC50 values:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast cancer) | 0.65 |

| HeLa (Cervical cancer) | 2.41 |

| A549 (Lung cancer) | 1.47 |

Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways and upregulation of p53 expression, which plays a critical role in cell cycle regulation and apoptosis .

3. Neuroprotective Effects

In addition to its antimicrobial and anticancer properties, preliminary research suggests that this compound may possess neuroprotective effects. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress-induced apoptosis, potentially through the modulation of antioxidant pathways .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

Case Study 1: Antimicrobial Efficacy

A study involving clinical isolates of Staphylococcus aureus showed that treatment with the compound resulted in a significant reduction in bacterial load, with a biofilm inhibition concentration (MBIC) of approximately 62 μg/mL .

Case Study 2: Cancer Cell Line Response

In a comparative study against standard chemotherapeutics, the compound outperformed several conventional agents in inhibiting MCF-7 cell proliferation, suggesting its potential as a novel anticancer agent .

Comparison with Similar Compounds

Key Research Findings and Implications

- Structural Flexibility: The ethanone-piperazine scaffold is highly tunable. For example, electron-withdrawing groups (e.g., sulfonyl in ) enhance anticancer activity, while electron-donating groups (e.g., methoxy in ) improve CNS targeting .

- Target Selectivity : The pyridazine ring in the target compound may reduce off-target effects compared to pyridine-based analogues (), which often exhibit broad CYP inhibition .

- Synthetic Feasibility : The compound’s synthesis (similar to and ) is scalable, but the o-tolyl group may require costly palladium catalysts for regioselective coupling .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-Phenoxy-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone, and what parameters influence reaction efficiency?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including coupling of pyridazine and piperazine derivatives. For analogous compounds, refluxing with hydrazine hydrate in glacial acetic acid (4–6 hours) under inert atmospheres has been effective in forming heterocyclic cores . Key parameters include:

- Catalyst selection : Use of Pd-based catalysts for cross-coupling reactions.

- Temperature control : Maintaining reflux conditions (100–120°C) to avoid side reactions.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) ensures high purity (>95%) .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions and piperazine ring conformation.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

- X-ray Crystallography : Resolves stereochemistry and bond angles; applicable to crystalline derivatives (e.g., piperazine analogs in ) .

- Mass Spectrometry (HRMS) : ESI-HRMS validates molecular weight (e.g., expected [M+H]⁺ = ~428.19 g/mol).

Q. What are the critical safety measures and personal protective equipment (PPE) required when handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact. Respiratory protection (P95 masks) is mandatory if dust/aerosols form .

- Ventilation : Use fume hoods for reactions involving volatile byproducts (e.g., NOx, CO) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How should researchers design experiments to investigate the compound’s stability under varying thermal and pH conditions?

Methodological Answer:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 10°C/min under N₂ to identify decomposition thresholds (>200°C). Monitor evolved gases via FTIR or GC-MS .

- pH Stability : Prepare buffered solutions (pH 1–13) and analyze degradation via HPLC at 24/48/72-hour intervals. Acidic conditions may hydrolyze the pyridazine ring .

- Data Interpretation : Compare degradation kinetics (Arrhenius plots) to predict shelf-life under storage conditions (-20°C in amber vials) .

Q. What methodologies resolve contradictions between experimental and computational data regarding the compound’s molecular geometry?

Methodological Answer:

- X-ray Diffraction : Obtain single-crystal structures to validate bond lengths/angles (e.g., piperazine dihedral angles in ) .

- Computational Modeling : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to optimize geometry and compare with experimental data.

- Hybrid Approaches : Use molecular docking to reconcile discrepancies in bioactive conformations (e.g., piperazine flexibility in receptor binding) .

Q. What are the decomposition pathways of this compound under oxidative conditions, and how can their products be characterized?

Methodological Answer:

- Oxidative Pathways : Exposure to H₂O₂ or m-CPBA may oxidize the pyridazine ring, forming quinazoline derivatives. Monitor via LC-MS .

- Byproduct Identification : Use GC-MS to detect gaseous products (e.g., CO, NOx) during thermal decomposition .

- Mitigation Strategies : Add antioxidants (e.g., BHT) to reaction mixtures to suppress radical-mediated degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.